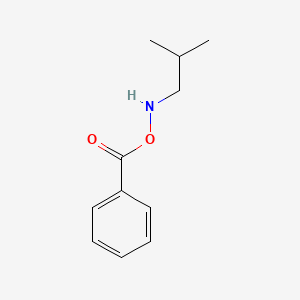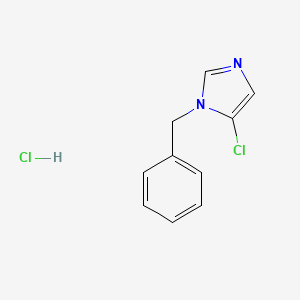
2-Chloro-4'-ethynyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4’-ethynyl-1,1’-biphenyl is an organic compound with the molecular formula C14H9Cl It consists of a biphenyl structure with a chlorine atom at the 2-position and an ethynyl group at the 4’-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4’-ethynyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated biphenyl with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-Chloro-4’-ethynyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity 2-Chloro-4’-ethynyl-1,1’-biphenyl.
化学反应分析
Types of Reactions
2-Chloro-4’-ethynyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of polar aprotic solvents and elevated temperatures.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, or organometallic reagents can be used. The reactions are typically carried out in the presence of a catalyst or under acidic or basic conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be employed. The reactions are usually conducted under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chlorine atom can yield various substituted biphenyl derivatives, while addition reactions at the ethynyl group can produce alkenyl or alkyl-substituted biphenyls.
科学研究应用
2-Chloro-4’-ethynyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding.
Industry: It can be utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
作用机制
The mechanism of action of 2-Chloro-4’-ethynyl-1,1’-biphenyl depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications. The ethynyl group can participate in π-π stacking interactions, while the chlorine atom can form hydrogen bonds or halogen bonds with target molecules.
相似化合物的比较
2-Chloro-4’-ethynyl-1,1’-biphenyl can be compared with other similar compounds, such as:
2-Chloro-1,1’-biphenyl:
4’-Ethynyl-1,1’-biphenyl: Lacks the chlorine atom, which affects its chemical behavior and interactions.
2-Bromo-4’-ethynyl-1,1’-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and selectivity in chemical reactions.
The presence of both the chlorine atom and the ethynyl group in 2-Chloro-4’-ethynyl-1,1’-biphenyl makes it a unique compound with distinct properties and a wide range of applications.
属性
CAS 编号 |
56917-31-8 |
|---|---|
分子式 |
C14H9Cl |
分子量 |
212.67 g/mol |
IUPAC 名称 |
1-chloro-2-(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C14H9Cl/c1-2-11-7-9-12(10-8-11)13-5-3-4-6-14(13)15/h1,3-10H |
InChI 键 |
RUTMLYUEOVNIKC-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Benzyloxy)methyl]-2H-tetrazole](/img/structure/B11925667.png)










